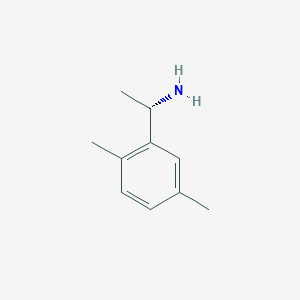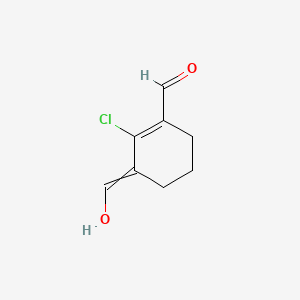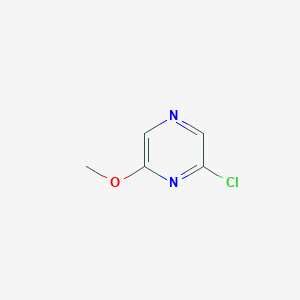
(1S)-1-(2,5-dimethylphenyl)ethanamine
Vue d'ensemble
Description
(1S)-1-(2,5-dimethylphenyl)ethanamine, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional medicine for its stimulant and decongestant properties. In recent years, ephedrine has gained attention in the scientific community for its potential applications in research and medicine.
Mécanisme D'action
Ephedrine works by binding to and activating adrenergic receptors in the body. This leads to the release of adrenaline and noradrenaline, which stimulate the sympathetic nervous system. The resulting effects include increased heart rate, blood pressure, and metabolism.
Effets Biochimiques Et Physiologiques
Ephedrine has a number of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and increased energy. It also increases the release of norepinephrine, which can improve cognitive function and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1S)-1-(2,5-dimethylphenyl)ethanamine in lab experiments is its well-established mechanism of action. Its effects on the body are well understood, which makes it a useful tool for studying cardiovascular function and metabolism. However, (1S)-1-(2,5-dimethylphenyl)ethanamine also has limitations, including its potential for abuse and the fact that its effects can vary depending on the individual.
Orientations Futures
There are several potential future directions for research on (1S)-1-(2,5-dimethylphenyl)ethanamine. One area of interest is its potential applications in the treatment of obesity and metabolic disorders. Ephedrine has been shown to increase metabolism and promote weight loss, making it a potential tool for managing these conditions. Another area of interest is its potential applications in the treatment of neurological disorders. Ephedrine has been shown to increase the release of dopamine and serotonin in the brain, which could make it a useful tool for treating conditions such as depression and anxiety. Finally, there is interest in exploring the potential use of (1S)-1-(2,5-dimethylphenyl)ethanamine in sports performance enhancement. While this is a controversial area of research, (1S)-1-(2,5-dimethylphenyl)ethanamine has been shown to improve endurance and performance in some studies.
Applications De Recherche Scientifique
Ephedrine has been studied extensively for its potential applications in medicine and research. It has been shown to have a variety of effects on the body, including increased heart rate, blood pressure, and metabolism. These effects make (1S)-1-(2,5-dimethylphenyl)ethanamine a useful tool for studying cardiovascular function and metabolism.
Propriétés
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHUDXDTMIEAM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427564 | |
| Record name | (1S)-1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,5-dimethylphenyl)ethanamine | |
CAS RN |
4187-33-1 | |
| Record name | (1S)-1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)





![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)





